molecular formula C4H8O B155849 cis-2,3-Epoxybutane CAS No. 1758-33-4

cis-2,3-Epoxybutane

Cat. No.: B155849
CAS No.: 1758-33-4
M. Wt: 72.11 g/mol
InChI Key: PQXKWPLDPFFDJP-ZXZARUISSA-N
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Description

cis-2,3-Epoxybutane: is an organic compound with the molecular formula C4H8O . It is a type of epoxide, which is a three-membered cyclic ether. . It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

The primary target of cis-2,3-Epoxybutane is the respiratory system . This compound interacts with the respiratory system, potentially causing changes in its function.

Mode of Action

This compound is known to undergo hydration to form 2,3-butanediol . This is a common reaction for this compound, and it involves the opening of the epoxide ring, a three-membered ring consisting of two carbon atoms and one oxygen atom .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hydration pathway . The hydration of this compound to 2,3-butanediol involves the addition of a water molecule across the epoxide ring, leading to the formation of a diol . This reaction can have downstream effects on other biochemical pathways, potentially influencing the overall metabolic profile of the organism.

Pharmacokinetics

It is known that the compound issoluble in water , which could influence its absorption and distribution within the body

Result of Action

The hydration of this compound to 2,3-butanediol can result in changes at the molecular and cellular level

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is moisture-sensitive , and it should be stored away from strong oxidizing agents . These factors can influence the stability of this compound, as well as its efficacy in different reactions.

Biochemical Analysis

Biochemical Properties

cis-2,3-Epoxybutane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable interaction is with the enzyme NAD-dependent cis-2,3-dihydrobiphenyl-2,3-diol dehydrogenase (BphB), which is involved in the bioremediation of polychlorinated biphenyls (PCBs) . This enzyme catalyzes the conversion of cis-2,3-dihydroxybiphenyl to 2,3-dihydroxybiphenyl, with this compound acting as a substrate. The interaction involves the binding of this compound to the active site of the enzyme, facilitating the catalytic process.

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, including the induction of heat shock proteins . Additionally, it has been observed to cause changes in gene expression related to detoxification and oxidative stress responses. These effects highlight the compound’s potential impact on cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through its reactive epoxide group. This group can form covalent bonds with nucleophilic sites on proteins, DNA, and other cellular components . Such interactions can lead to enzyme inhibition or activation, depending on the specific target. For example, the binding of this compound to the active site of enzymes can result in the formation of stable enzyme-substrate complexes, thereby modulating enzymatic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term exposure to this compound in in vitro studies has shown that it can cause persistent changes in cellular function, including alterations in cell proliferation and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild stress responses and adaptive changes in metabolism . At high doses, this compound can exhibit toxic effects, including mutagenicity and cytotoxicity. Studies have shown that high concentrations of this compound can lead to significant DNA damage and cell death in animal tissues.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes that catalyze its conversion to other metabolites. One common metabolic pathway is its hydration to 2,3-butanediol . This reaction is catalyzed by epoxide hydrolases, which facilitate the ring-opening of the epoxide group. The resulting diol can then enter various metabolic pathways, contributing to cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, depending on its affinity for different cellular components.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular structures. The compound can localize to various organelles, including the endoplasmic reticulum and mitochondria . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-2,3-Epoxybutane can be synthesized from 2-butene via the formation of a chlorohydrin intermediate. The reaction involves the addition of hypochlorous acid (HOCl) to 2-butene to form the chlorohydrin, which is then treated with a base to yield the epoxide .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the same chlorohydrin route. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-2,3-Epoxybutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

cis-2,3-Epoxybutane can be compared with other epoxides such as:

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of two methyl groups on the epoxide ring. This structural feature influences its reactivity and the types of products formed in chemical reactions .

Properties

IUPAC Name

(2R,3S)-2,3-dimethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXKWPLDPFFDJP-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026530
Record name cis-2,3-Epoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1758-33-4
Record name cis-2,3-Epoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1758-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 2,3-epoxy-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-2,3-Epoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-2,3-dimethyloxirane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary reaction pathways of cis-2,3-Epoxybutane at high temperatures?

A1: In its gaseous phase, this compound undergoes thermal decomposition via a unimolecular mechanism, primarily leading to structural isomerization. It forms various products like butan-2-one, but-3-en-2-ol, ethyl vinyl ether, and isobutyraldehyde. Interestingly, isobutyraldehyde and ethyl vinyl ether are produced almost exclusively from this compound and not its trans isomer. [] This decomposition is noted to be a homogenous, first-order, non-radical process. []

Q2: How does the reactivity of this compound compare to its trans isomer in copolymerization reactions with carbon dioxide?

A2: Research indicates that this compound exhibits significantly higher reactivity with carbon dioxide in ternary copolymerization compared to trans-2,3-Epoxybutane. [] Interestingly, both isomers show comparable reactivity in forming cyclic carbonate as a byproduct during this process. []

Q3: What is the stereochemical outcome of the ring-opening reaction of this compound with carbon dioxide during copolymerization?

A3: The ring-opening reaction proceeds with exclusive inversion of configuration at the reactive site. This has been confirmed by the isolation of threo-2,3-butanediol upon hydrolysis of the copolymer. []

Q4: Can this compound be used to synthesize optically active compounds? If yes, what types of reagents and catalysts are typically employed?

A4: Yes, this compound serves as a valuable starting material in the synthesis of optically active compounds. For instance, reacting it with B-halo diisopinocampheylboranes (Ipc2BX, where X = Cl, Br, or I) results in enantioselective ring-opening. [] This reaction yields optically active 1,2-halohydrins, with the degree of enantiomeric excess (ee) depending on the halogen used (I > Br > Cl). [] Furthermore, chiral γ-amino alcohols derived from α-D-xylose have been shown to catalyze the enantioselective ring-opening of this compound with phenyllithium, producing enantioenriched 3-phenyl-2-butanol. []

Q5: How does the structure of this compound influence its ability to form clathrate hydrates?

A5: The presence of the oxirane ring and its specific spatial orientation in this compound significantly influences its ability to form clathrate hydrates. Studies have shown that this compound acts as a sII/sH hydrate former and promotes methane hydrate formation, unlike its trans-isomer. [] This difference in behavior highlights the important role of three-dimensional geometry in hydrate formation.

Q6: How does the reactivity of this compound with chlorine atoms compare to other epoxides, and what insights do theoretical calculations provide?

A6: Experimental and theoretical studies have revealed a trend of increasing reactivity towards chlorine atoms as the hydrocarbon chain length increases in a series of epoxides, including this compound. [] Theoretical calculations, which align well with experimental results, indicate that the position of hydrogen atom abstraction significantly influences reactivity. [] The geometric distribution and ring influence are crucial factors in understanding the reactivity of epoxides with chlorine atoms. []

Q7: What analytical techniques are typically employed to characterize and quantify this compound?

A8: Various analytical techniques are used to study this compound. Gas Chromatography coupled with Mass Spectrometry (GC/MS) and Gas Chromatography with Flame Ionization Detection (GC/FID) are commonly employed to separate, identify, and quantify this compound and its reaction products. [] Additionally, 1H-NMR spectroscopy provides structural information and helps monitor reaction progress. [] High-resolution powder diffraction and solid-state 13C NMR are used to analyze the structure of clathrate hydrates formed by this compound. []

Q8: What are the environmental concerns regarding this compound, and are there strategies for mitigating any potential risks?

A8: While specific data on the environmental impact of this compound might be limited in the provided research, it's crucial to acknowledge that epoxides, in general, can pose ecological risks. Their reactivity, especially with biological molecules, necessitates careful handling and waste management. Investigating its biodegradability and exploring alternative, potentially less harmful substitutes are important steps towards responsible use and minimizing its environmental footprint.

Q9: What is the historical significance of this compound in chemical research?

A10: this compound has played a crucial role in understanding stereochemical relationships and reaction mechanisms. Notably, its utilization in the synthesis of cis- and trans-2-butene and the observation of Walden inversion using this system has been historically significant. [] This research highlighted the stereochemical course of reactions and provided early evidence for the inversion of configuration during nucleophilic substitution reactions.

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